molecular formula C₅H₇D₃N₂O₂S B1147697 methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate CAS No. 1398109-07-3

methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate

Cat. No. B1147697
CAS RN: 1398109-07-3
M. Wt: 165.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of α-chloroethers of unsaturated C3-alcohols with thioacetamide, thiourea, and phenylthiourea . The reactions occur in methanol solutions at room temperature and yield the target imidothioates .


Chemical Reactions Analysis

While specific chemical reactions involving “methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate” are not available, similar compounds exhibit dual reactivity through both the aryl group and the N-methyl groups .

Scientific Research Applications

Degradation in Contaminated Soil/Water Environments

Methomyl is a broad-spectrum oxime carbamate commonly used to control arthropods, nematodes, flies, and crop pests . However, extensive use of this pesticide in agricultural practices has led to environmental toxicity and human health issues . Microbial degradation methods have been developed to remove insecticidal residues from soil/water environments . Several species of methomyl-degrading bacteria have been isolated and characterized .

Internal Standard for Quantification

Methomyl-d3 is intended for use as an internal standard for the quantification of methomyl by GC- or LC-MS . This application is particularly useful in analytical chemistry where accurate measurements are crucial.

Insecticide and Molluscicide

Methomyl is a carbamate insecticide and molluscicide . It induces mortality of tobacco budworm larvae when applied at a concentration of 0.56 kg/ha and southern armyworm larvae at concentrations of 0.01 and 100 ppm .

Toxicology Research

Methomyl is toxic to the land snail M. obstructa (LD 50 = 11.9 µg/snail) . It is also toxic to rats via oral but not dermal administration (LD 50 s = 30 and >2,000 mg/kg, respectively) . This makes it a useful compound in toxicology research.

Environmental Toxicology

Formulations containing methomyl have been used in the control of insects in agriculture . The impact of these formulations on the environment is a significant area of research.

Water Treatment

Due to its high toxicity, long half-life, and difficult degradation properties, methomyl poses a serious challenge to water environment pollution . An electrode-free discharge microwave-induced plasma technology was used to rapidly and efficiently degrade methomyl in aqueous solution .

properties

IUPAC Name

methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUZOCRWCRNSJ-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)ON=C(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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